molecular formula C22H28N2O4S B2580636 3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954707-72-3

3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No. B2580636
CAS RN: 954707-72-3
M. Wt: 416.54
InChI Key: IUSPBBCXHRBKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition and Anti-cancer Activity

Compounds structurally related to "3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide" have been studied for their HDAC inhibitory and antiproliferative activities, particularly in the context of prostate cancer. For instance, 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have demonstrated potent HDAC inhibitory effects and cytotoxicity towards PC-3 prostate cancer cells. These compounds, by inhibiting HDAC, suppress the growth of PC-3 cells in xenograft tumor models, highlighting their potential as lead compounds for developing prostate cancer inhibitors (Liu et al., 2015).

Synthetic Methodologies for Tetrahydroquinoline Derivatives

The synthetic access to tetrahydroquinoline derivatives, which share a structural framework with the compound of interest, has been extensively explored. These methodologies include the Pummerer-type reaction and the use of Weinreb amide based synthetic equivalents. Such synthetic routes facilitate the generation of tetrahydroisoquinoline frameworks and allow for the introduction of various functional groups, offering a pathway to synthesize a wide range of biologically active molecules (Toda et al., 1999), (Kommidi et al., 2010).

Pharmacological Applications

The pharmacological exploration of tetrahydroisoquinoline derivatives includes the investigation of their roles as potential anticancer agents. Studies have synthesized and evaluated various substituted 1,2,3,4-tetrahydroisoquinolines for their cytotoxic activities against different cancer cell lines. This research area emphasizes the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment, underscoring the significance of structural variations for enhancing biological activity (Redda et al., 2010).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-14-29(26,27)24-13-12-18-7-8-20(15-19(18)16-24)23-22(25)11-6-17-4-9-21(28-2)10-5-17/h4-5,7-10,15H,3,6,11-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSPBBCXHRBKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.